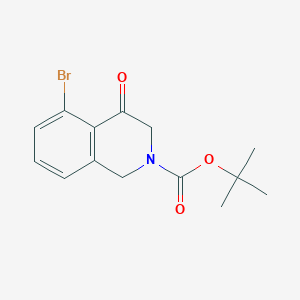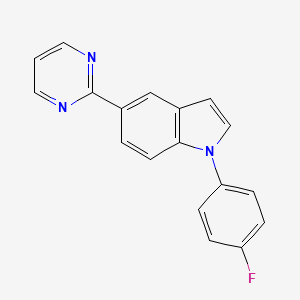
2-Bromo-4-(tert-butyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where a bromine atom is substituted at the 2-position and a tert-butyl group is substituted at the 4-position of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl typically involves the bromination of 4-(tert-butyl)-1,1’-biphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form 4-(tert-butyl)-1,1’-biphenyl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of 4-(tert-butyl)-1,1’-biphenyl.
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(tert-butyl)-1-methoxybenzene
- 2-Bromo-4-tert-butylaniline
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness
2-Bromo-4-(tert-butyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C16H17Br |
|---|---|
Poids moléculaire |
289.21 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-1-phenylbenzene |
InChI |
InChI=1S/C16H17Br/c1-16(2,3)13-9-10-14(15(17)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clé InChI |
LIZKQBDOYADUBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


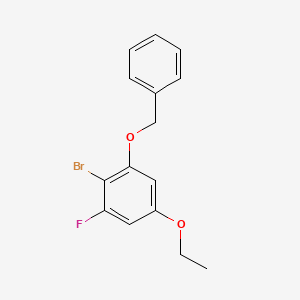
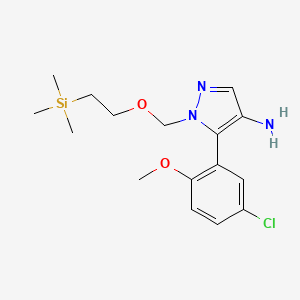
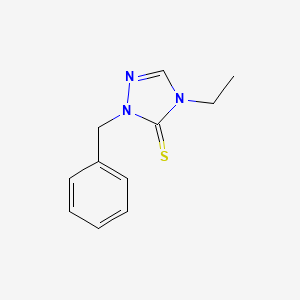
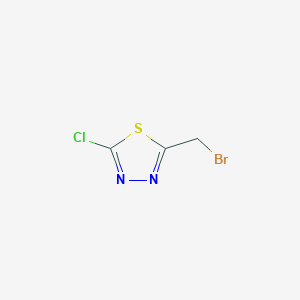
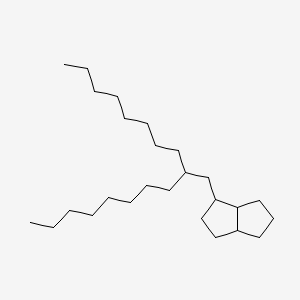
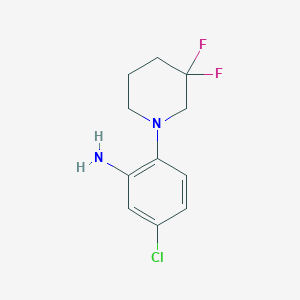

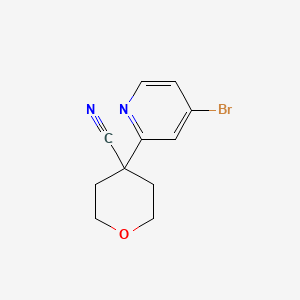
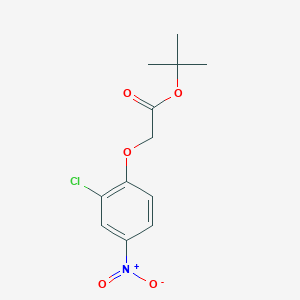
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
